N-(2,2-difluoroethyl)oxan-4-amine hydrochloride
Overview
Description
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClF2NO It is a derivative of oxan-4-amine, where the oxan ring is substituted with a 2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2,2-difluoroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The 2,2-difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a diverse range of products.
Scientific Research Applications
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The 2,2-difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:
N-(2,2-difluoroethyl)oxan-4-amine: The non-hydrochloride form of the compound.
N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine: A structurally similar compound with a different ring system.
N-(2,2-difluoroethyl)oxan-4-imine: An oxidized derivative of the compound.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)oxan-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)5-10-6-1-3-11-4-2-6;/h6-7,10H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRTAXHDZAPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-56-4 | |
Record name | 2H-Pyran-4-amine, N-(2,2-difluoroethyl)tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.